2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL ACETATE
Description
Properties
IUPAC Name |
[2-ethoxy-6-iodo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O5/c1-3-25-16-9-12(8-15(18)17(16)26-11(2)22)10-19-20-13-4-6-14(7-5-13)21(23)24/h4-10,20H,3H2,1-2H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAAERQBMNGSK-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction of 4-nitrophenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Iodination: Introduction of the iodine atom to the phenyl ring using an iodinating reagent such as iodine or N-iodosuccinimide (NIS).
Esterification: The final step involves the esterification of the phenol group with ethyl acetate under acidic conditions to form the acetate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the nitrophenyl hydrazone moiety may enhance biological activity by facilitating interactions with cellular targets .
- A study on related hydrazone derivatives demonstrated their ability to induce apoptosis in cancer cells, suggesting a potential mechanism for the anticancer activity of 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate .
- Antimicrobial Properties :
- Drug Delivery Systems :
Materials Science Applications
- Synthesis of Functional Materials :
- Dyes and Pigments :
Case Study 1: Anticancer Activity
A study published in ACS Omega investigated the antiproliferative effects of various hydrazone derivatives against human cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of halogenated hydrazones demonstrated enhanced antimicrobial activity compared to non-halogenated counterparts. The introduction of iodine was correlated with increased efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl hydrazono group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The iodine atom and acetate ester may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
- Unlike the Z-hydrazone in , the E-configuration in the target compound may reduce steric hindrance, favoring planar conjugation between the phenyl acetate and nitro groups.
Spectroscopic and Analytical Comparisons
NMR Spectroscopy
- The target compound’s 1H-NMR spectrum is expected to show signals for the acetate methyl group (~2.1–2.3 ppm), ethoxy protons (~1.3–1.5 ppm for CH3, ~4.0–4.2 ppm for CH2), and aromatic protons influenced by the electron-withdrawing iodine and nitro groups (7.5–8.5 ppm). Similar shifts are observed in 5a , where nitro-substituted aromatic protons resonate at 8.2–8.4 ppm .
- The iodine atom at C6 induces significant deshielding of adjacent protons, a feature absent in non-iodinated analogs like 5a or 9d.
IR Spectroscopy
- The hydrazone C=N stretch (~1600–1620 cm⁻¹) and nitro group asymmetric stretch (~1520 cm⁻¹) align with data for 9d and 5a .
- The acetate C=O stretch (~1740–1760 cm⁻¹) is comparable to that in but distinct from 9d , which lacks an ester group.
Physicochemical Properties
Key Insights :
- The target compound’s higher XlogP (estimated ~4.1 vs. 3.6 in ) suggests greater lipophilicity, likely due to the iodine and ethoxy groups.
- Its polar surface area (~120 Ų) exceeds that of simpler hydrazones like , indicating enhanced solubility in polar aprotic solvents (e.g., DMSO, used in NMR studies of 5a ) .
Reactivity and Tautomerism
- Unlike 1,2,4-triazole derivatives (e.g., 7–9 in ), the target compound lacks tautomeric equilibria due to its rigid E-hydrazone structure. Triazole-thione tautomerism in alters reactivity (e.g., nucleophilic sulfur sites), whereas the target’s stability is governed by conjugation and steric effects.
- The iodine atom may participate in halogen bonding, a property absent in chloro- or bromo-substituted analogs like 5b (o-tolyloxy) or 5c (p-tolyloxy) .
Biological Activity
The compound 2-Ethoxy-6-Iodo-4-{[(E)-2-(4-Nitrophenyl)Hydrazono]Methyl}Phenyl Acetate is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications for pharmaceutical development.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an ethoxy group, a nitrophenyl hydrazone moiety, and an iodine atom, which may contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Iodinated compounds are often associated with enhanced antimicrobial properties. Studies have shown that halogenated derivatives can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
- Anticancer Properties : The presence of nitrophenyl groups in organic compounds has been linked to cytotoxic activity against cancer cell lines. For instance, hydrazone derivatives have demonstrated promising results in inhibiting the proliferation of various cancer cells through apoptosis induction and cell cycle arrest.
- Antioxidant Activity : Compounds containing phenolic structures are known for their antioxidant capabilities. The ethoxy and nitro substituents may enhance this activity by stabilizing free radicals.
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to increased ROS levels that can damage cellular components and trigger apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as topoisomerases and cyclin-dependent kinases.
- Cell Signal Modulation : The compound might interact with signaling pathways that regulate cell survival and death, particularly those involving p53 and NF-kB.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Anticancer Studies : A study on hydrazone derivatives indicated that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting significant potential for further development .
- Antimicrobial Evaluations : Research into iodinated phenolic compounds demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Data Tables
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate, and how can purity be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including hydrazone formation, iodination, and esterification. Key steps:
- Hydrazone Formation : React 4-nitrophenylhydrazine with a substituted aldehyde under reflux in ethanol (60–80°C, 6–8 hours) to form the hydrazone backbone .
- Iodination : Introduce iodine using N-iodosuccinimide (NIS) in dichloromethane at 0–5°C to minimize side reactions .
- Esterification : Use acetic anhydride with catalytic sulfuric acid to acetylate the phenolic hydroxyl group .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Table 1 : Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazone Formation | Ethanol, 70°C, 8 hrs | 78 | 90 |
| Iodination | NIS, DCM, 0°C, 2 hrs | 65 | 88 |
| Esterification | Acetic anhydride, H₂SO₄, RT, 4 hrs | 82 | 92 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Confirm hydrazone C=N stretch (1590–1620 cm⁻¹) and ester C=O (1730–1750 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methoxy group (δ 3.8–4.1 ppm), and acetate methyl (δ 2.1–2.3 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺; confirm molecular ion peak (e.g., m/z 485.2 for C₁₈H₁₆IN₃O₅) .
Q. How does the compound’s solubility profile influence formulation for biological assays?
- Methodological Answer : The compound is lipophilic (logP ~3.5) with limited aqueous solubility. For in vitro assays:
- Dissolve in DMSO (stock concentration: 10 mM) and dilute in buffer (≤0.1% DMSO).
- For in vivo studies, use surfactants (e.g., Tween-80) or cyclodextrin-based carriers .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodination in this compound’s synthesis?
- Methodological Answer : Iodination occurs para to the electron-donating ethoxy group due to directing effects. Computational modeling (DFT, B3LYP/6-31G*) shows lower activation energy for iodination at the 6-position vs. alternative sites. Validate with Hammett plots using substituted analogs .
Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Case Study : Splitting in aromatic protons may arise from restricted rotation of the hydrazone group. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures .
- Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) to rule out impurities .
Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?
- Methodological Answer :
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor via LC-MS for nitro group reduction or ester hydrolysis .
- Biodegradation : Use soil microcosms (OECD 307 guidelines); quantify half-life (t₁/₂) under aerobic/anaerobic conditions .
Table 2 : Degradation Products Identified
| Pathway | Major Products | Detection Method |
|---|---|---|
| Photolysis | 4-Aminophenyl derivative | LC-MS/MS |
| Hydrolysis | Phenolic acid + acetic acid | HPLC-UV |
Q. How does structural modification (e.g., nitro→amino substitution) alter bioactivity, and what assays validate this?
- Methodological Answer :
- Design : Synthesize analogs (e.g., replace nitro with amino group) .
- Assays : Test against cancer cell lines (MCF-7, HeLa) via MTT assay. Compare IC₅₀ values; nitro derivatives often show enhanced cytotoxicity due to redox cycling .
Q. What computational strategies predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures (e.g., COX-2 enzyme; PDB ID 5KIR). Focus on hydrogen bonding with Ser530 and hydrophobic interactions .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
